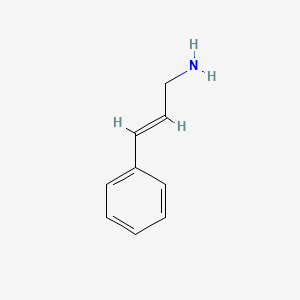

Cinnamylamine

カタログ番号 B1233655

分子量: 133.19 g/mol

InChIキー: RDAFNSMYPSHCBK-QPJJXVBHSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US09260382B2

Procedure details

N-cinnamyl phthalimide (3 mmol) was mixed with 65% hydrazine hydrate (6 mmol, 2 equiv) and MeOH (10 mL), and the mixture was heated at 70° C. for 2 h. After the solvent was removed by a rotary evaporator, the solid residue was treated with 1 N NaOH (30 mL), and the resulting mixture was extracted with EtOAc (4×50 mL) and dried. Evaporation of the solvent under reduced pressure afforded the crude product, which was purified by flash silica gel column chromatography (eluting with 5-20% MeOH in DCM) to give cinnamyl amine. Compound 117 (white solid) was obtained at 30% yield, and compound 119 (off-white solid) was obtained at 80% yield. Identity was confirmed by 1H NMR (400 MHz, CD3OD).

Name

Yield

30%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([N:10]1C(=O)C2=CC=CC=C2C1=O)[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.O.NN>CO>[CH2:1]([NH2:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=CC1=CC=CC=C1)N1C(C=2C(C1=O)=CC=CC2)=O

|

|

Name

|

|

|

Quantity

|

6 mmol

|

|

Type

|

reactant

|

|

Smiles

|

O.NN

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the solvent was removed by a rotary evaporator

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the solid residue was treated with 1 N NaOH (30 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the resulting mixture was extracted with EtOAc (4×50 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation of the solvent under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

afforded the crude product, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was purified by flash silica gel column chromatography (eluting with 5-20% MeOH in DCM)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=CC1=CC=CC=C1)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 30% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09260382B2

Procedure details

N-cinnamyl phthalimide (3 mmol) was mixed with 65% hydrazine hydrate (6 mmol, 2 equiv) and MeOH (10 mL), and the mixture was heated at 70° C. for 2 h. After the solvent was removed by a rotary evaporator, the solid residue was treated with 1 N NaOH (30 mL), and the resulting mixture was extracted with EtOAc (4×50 mL) and dried. Evaporation of the solvent under reduced pressure afforded the crude product, which was purified by flash silica gel column chromatography (eluting with 5-20% MeOH in DCM) to give cinnamyl amine. Compound 117 (white solid) was obtained at 30% yield, and compound 119 (off-white solid) was obtained at 80% yield. Identity was confirmed by 1H NMR (400 MHz, CD3OD).

Name

Yield

30%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([N:10]1C(=O)C2=CC=CC=C2C1=O)[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.O.NN>CO>[CH2:1]([NH2:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=CC1=CC=CC=C1)N1C(C=2C(C1=O)=CC=CC2)=O

|

|

Name

|

|

|

Quantity

|

6 mmol

|

|

Type

|

reactant

|

|

Smiles

|

O.NN

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the solvent was removed by a rotary evaporator

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the solid residue was treated with 1 N NaOH (30 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the resulting mixture was extracted with EtOAc (4×50 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation of the solvent under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

afforded the crude product, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was purified by flash silica gel column chromatography (eluting with 5-20% MeOH in DCM)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=CC1=CC=CC=C1)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 30% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09260382B2

Procedure details

N-cinnamyl phthalimide (3 mmol) was mixed with 65% hydrazine hydrate (6 mmol, 2 equiv) and MeOH (10 mL), and the mixture was heated at 70° C. for 2 h. After the solvent was removed by a rotary evaporator, the solid residue was treated with 1 N NaOH (30 mL), and the resulting mixture was extracted with EtOAc (4×50 mL) and dried. Evaporation of the solvent under reduced pressure afforded the crude product, which was purified by flash silica gel column chromatography (eluting with 5-20% MeOH in DCM) to give cinnamyl amine. Compound 117 (white solid) was obtained at 30% yield, and compound 119 (off-white solid) was obtained at 80% yield. Identity was confirmed by 1H NMR (400 MHz, CD3OD).

Name

Yield

30%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([N:10]1C(=O)C2=CC=CC=C2C1=O)[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.O.NN>CO>[CH2:1]([NH2:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=CC1=CC=CC=C1)N1C(C=2C(C1=O)=CC=CC2)=O

|

|

Name

|

|

|

Quantity

|

6 mmol

|

|

Type

|

reactant

|

|

Smiles

|

O.NN

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the solvent was removed by a rotary evaporator

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the solid residue was treated with 1 N NaOH (30 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the resulting mixture was extracted with EtOAc (4×50 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation of the solvent under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

afforded the crude product, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was purified by flash silica gel column chromatography (eluting with 5-20% MeOH in DCM)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=CC1=CC=CC=C1)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 30% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |